![molecular formula C11H14Cl2N2S B3218217 C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride CAS No. 1187932-76-8](/img/structure/B3218217.png)
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(2-Benzyl-1,3-thiazol-4-yl)ethanamine”, has a molecular formula of C12H14N2S, an average mass of 218.318 Da, and a monoisotopic mass of 218.087769 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-Benzyl-thiazol-4-yl)-acetic acid”, include a melting point of 82-85°C, a predicted boiling point of 423.0±37.0 °C, and a predicted density of 1.329±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry and Pharmacological Activities
Benzothiazole derivatives, including structures similar to C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride, exhibit a broad spectrum of biological activities due to their unique molecular scaffold. This scaffold is integral to many natural and synthetic bioactive molecules, leading to varied pharmacological activities:
Antimicrobial and Anticancer Properties : Benzothiazole and its derivatives are recognized for their antimicrobial and anticancer activities. The substitution at the C-2 carbon atom significantly influences these biological activities, suggesting a vast potential in drug development for treating infections and cancer (Bhat & Belagali, 2020; Kamal et al., 2015).
Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. This research indicates the potential of benzothiazole-based compounds as alternative therapeutic agents for conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors involved in various cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been shown to have a variety of effects at the molecular and cellular level, often related to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWCRYKXGKCNKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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